3-(4-Bromophenyl)-1-O-tolyl-1H-pyrazole-5-carboxylic acid
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Overview
Description
3-(4-Bromophenyl)-1-O-tolyl-1H-pyrazole-5-carboxylic acid is a heterocyclic compound that features a pyrazole ring substituted with a bromophenyl group and a tolyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Bromophenyl)-1-O-tolyl-1H-pyrazole-5-carboxylic acid typically involves the formation of the pyrazole ring followed by the introduction of the bromophenyl and tolyl substituents. One common method involves the cyclization of appropriate hydrazine derivatives with 1,3-diketones under acidic or basic conditions. The bromophenyl group can be introduced via electrophilic aromatic substitution using bromine or N-bromosuccinimide (NBS) as the brominating agents .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
3-(4-Bromophenyl)-1-O-tolyl-1H-pyrazole-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.
Major Products
Oxidation: Corresponding carboxylic acids or ketones.
Reduction: Corresponding alcohols or amines.
Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.
Scientific Research Applications
3-(4-Bromophenyl)-1-O-tolyl-1H-pyrazole-5-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored as a potential drug candidate due to its ability to interact with various biological targets.
Mechanism of Action
The mechanism of action of 3-(4-Bromophenyl)-1-O-tolyl-1H-pyrazole-5-carboxylic acid involves its interaction with specific molecular targets. The bromophenyl group can participate in π-π stacking interactions with aromatic residues in proteins, while the pyrazole ring can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- 4-(3-Bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl benzenesulfonamide
- 3-(3-Bromophenyl)propionic acid
Uniqueness
3-(4-Bromophenyl)-1-O-tolyl-1H-pyrazole-5-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both bromophenyl and tolyl groups allows for versatile chemical modifications and interactions with biological targets, making it a valuable compound for research and development.
Properties
CAS No. |
618102-67-3 |
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Molecular Formula |
C17H13BrN2O2 |
Molecular Weight |
357.2 g/mol |
IUPAC Name |
5-(4-bromophenyl)-2-(2-methylphenyl)pyrazole-3-carboxylic acid |
InChI |
InChI=1S/C17H13BrN2O2/c1-11-4-2-3-5-15(11)20-16(17(21)22)10-14(19-20)12-6-8-13(18)9-7-12/h2-10H,1H3,(H,21,22) |
InChI Key |
AQGKKQBMXIIJLW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1N2C(=CC(=N2)C3=CC=C(C=C3)Br)C(=O)O |
Origin of Product |
United States |
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